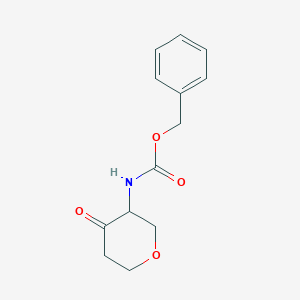
benzyl 4-oxotetrahydro-2H-pyran-3-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 4-oxotetrahydro-2H-pyran-3-ylcarbamate is a chemical compound with the molecular formula C13H15NO4 and a molecular weight of 249.26 g/mol . This compound is known for its unique structure, which includes a tetrahydropyran ring fused with a carbamate group. It has various applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 4-oxotetrahydro-2H-pyran-3-ylcarbamate typically involves the reaction of benzyl chloroformate with 4-oxotetrahydro-2H-pyran-3-amine under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, and advanced purification techniques are employed to achieve the required purity levels for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-oxotetrahydro-2H-pyran-3-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often require catalysts or specific reagents like palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction can produce benzyl 4-hydroxytetrahydro-2H-pyran-3-ylcarbamate .
Scientific Research Applications
Benzyl 4-oxotetrahydro-2H-pyran-3-ylcarbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of benzyl 4-oxotetrahydro-2H-pyran-3-ylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: Similar structure but lacks the tetrahydropyran ring.
4-oxotetrahydro-2H-pyran-3-ylcarbamate: Similar structure but lacks the benzyl group.
Uniqueness
Benzyl 4-oxotetrahydro-2H-pyran-3-ylcarbamate is unique due to its combined structural features of a benzyl group and a tetrahydropyran ring fused with a carbamate group. This unique structure imparts specific chemical and biological properties that are not observed in its similar compounds .
Properties
Molecular Formula |
C13H15NO4 |
|---|---|
Molecular Weight |
249.26 g/mol |
IUPAC Name |
benzyl N-(4-oxooxan-3-yl)carbamate |
InChI |
InChI=1S/C13H15NO4/c15-12-6-7-17-9-11(12)14-13(16)18-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,16) |
InChI Key |
XCKXMEHMBNAJLI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(C1=O)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















